molecular formula C12H22Cl2N2 B13507446 N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride

N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride

Cat. No.: B13507446
M. Wt: 265.22 g/mol
InChI Key: RRYXGSSSOLXNLY-UHFFFAOYSA-N
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Description

N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylphenyl group and a diamine moiety, making it a subject of interest for researchers and industrial chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of aniline derivatives followed by reductive amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reductive reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups to the amine moiety.

Scientific Research Applications

N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-methylphenyl)-2-methylpropane-1,2-diamine dihydrochloride
  • N1-(4-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride
  • N1-(3-ethylphenyl)-2-ethylpropane-1,2-diamine dihydrochloride

Uniqueness

N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride is unique due to its specific ethylphenyl substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H22Cl2N2

Molecular Weight

265.22 g/mol

IUPAC Name

1-N-(3-ethylphenyl)-2-methylpropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C12H20N2.2ClH/c1-4-10-6-5-7-11(8-10)14-9-12(2,3)13;;/h5-8,14H,4,9,13H2,1-3H3;2*1H

InChI Key

RRYXGSSSOLXNLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NCC(C)(C)N.Cl.Cl

Origin of Product

United States

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